Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Overview
Description
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a chemical compound that features a pyridine ring attached to a tetrahydropyran ring via a methylene bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridin-2-ylmethanol and tetrahydro-2H-pyran-4-ylamine as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of pyridin-2-ylmethanol is replaced by the amine group of tetrahydro-2H-pyran-4-ylamine. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring consistent reaction conditions and efficient mixing.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups to the pyridine or tetrahydropyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: this compound oxide.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted pyridine and tetrahydropyran derivatives.
Scientific Research Applications
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine exerts its effects depends on its specific application. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Pyridin-2-ylmethyl-(tetrahydro-pyran-3-YL)-amine: Similar structure but with a different tetrahydropyran ring.
Pyridin-2-ylmethyl-(tetrahydro-pyran-2-YL)-amine: Another structural isomer with a different tetrahydropyran ring.
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Similar but with the pyridine ring at a different position.
Uniqueness: Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine is unique due to its specific arrangement of the pyridine and tetrahydropyran rings, which can influence its reactivity and binding properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-12-11(3-1)9-13-10-4-7-14-8-5-10/h1-3,6,10,13H,4-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBBFAMFSRNNQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651897 | |
Record name | N-[(Pyridin-2-yl)methyl]oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-45-2 | |
Record name | N-(Tetrahydro-2H-pyran-4-yl)-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Pyridin-2-yl)methyl]oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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